molecular formula C11H14N2O3 B3434836 Phe-gly CAS No. 4294-26-2

Phe-gly

Cat. No.: B3434836
CAS No.: 4294-26-2
M. Wt: 222.24 g/mol
InChI Key: GLUBLISJVJFHQS-UHFFFAOYSA-N
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Description

Phe-gly, also known as phenylalanyl-glycine, is a dipeptide composed of the amino acids phenylalanine and glycine. Dipeptides like this compound are the simplest forms of peptides, consisting of just two amino acids linked by a single peptide bond. This compound is of interest in various fields due to its structural simplicity and the presence of the aromatic phenylalanine residue, which can participate in various interactions and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phe-gly can be synthesized using standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated phenylalanine is then coupled with glycine, which is protected at its amino group by a protecting group like Fmoc (9-fluorenylmethyloxycarbonyl).

    Deprotection: The protecting group is removed to yield the free dipeptide.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve automated peptide synthesizers to increase efficiency and yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce peptides in microbial systems, which can then be purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Phe-gly can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.

    Substitution: The aromatic ring of phenylalanine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the aromatic ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Phe-gly has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Biology: this compound is used in studies of protein structure and function, as well as in the development of peptide-based drugs.

    Industry: this compound is used in the production of peptide-based materials and as a building block for more complex peptides.

Mechanism of Action

The mechanism of action of Phe-gly depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, this compound can act as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids, which can then participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Gly-gly (glycyl-glycine): A dipeptide composed of two glycine residues.

    Phe-phe (phenylalanyl-phenylalanine): A dipeptide composed of two phenylalanine residues.

    Ala-gly (alanyl-glycine): A dipeptide composed of alanine and glycine.

Uniqueness

Phe-gly is unique due to the presence of the aromatic phenylalanine residue, which imparts distinct chemical and physical properties. The aromatic ring can participate in π-π interactions, making this compound useful in studying protein folding and interactions. Additionally, the combination of phenylalanine and glycine provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBLISJVJFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4
Record name Glycine, N-L-phenylalanyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC163390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC118489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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